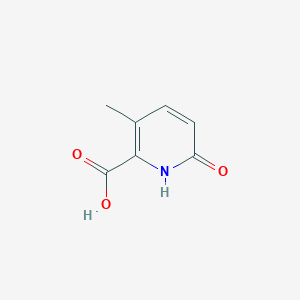

6-Hydroxy-3-methylpicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to yield 3-amino-6-methylpicolinic acid. However, further examination showed the product to be 3-hydroxy-6-methylpicolinamide (Moore, Kirk, & Newmark, 1979).

- A one-pot synthesis method has been developed for pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids, using a sequential coupling/cyclization reaction (Tran, Mullins, am Ende, & Pettersson, 2013).

Molecular Structure Analysis

- Copper(II) complex synthesis with 6-hydroxypicolinic acid revealed a tetragonally compressed octahedral coordination environment, highlighting its molecular structure and bonding properties (Kukovec, Kakša, & Popović, 2012).

Chemical Reactions and Properties

- The ammonolysis of 6-hydroxy-3-methylpicolinic acid undergoes a transformation yielding 3-hydroxy-6-methylpicolinamide, indicating a specific chemical reaction property of the compound (Moore, Kirk, & Newmark, 1979).

Physical Properties Analysis

- Detailed studies on the synthesis, structural, spectroscopic, thermal, and density functional theory of complexes with 6-methylpicolinate offer insights into the physical properties of related compounds (Kukovec et al., 2008).

Chemical Properties Analysis

- Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with 3-hydroxypicolinic acid provide a thorough understanding of the chemical properties of these compounds (Furic et al., 2013).

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

6-Hydroxy-3-methylpicolinic acid, a derivative of picolinic acid, has been explored in various chemical reactions and synthesis processes. For instance, ammonolysis of 3-hydroxy-6-methylpicolinic acid was studied, highlighting its reaction under specific conditions to form picolinamide derivatives (Moore, Kirk, & Newmark, 1979). Another study focused on synthesizing novel compounds, specifically 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a key related substance of Rabeprazole sodium, using 3-methylpicolinonitrile (He et al., 2020).

Complex Formation and Coordination Chemistry

6-Hydroxy-3-methylpicolinic acid is significant in coordination chemistry, forming complexes with various metals. Studies have shown the formation of complexes with elements like cobalt (Kukovec et al., 2009), vanadium (Buglyó, Nagy, & Sóvágó, 2005), and lanthanum (Yan et al., 1995). These studies contribute to understanding the coordination behavior and potential applications of such complexes in various fields.

Spectroscopy and Structural Analysis

The compound's interaction with other elements has been analyzed using various spectroscopic methods. For instance, a study on rhodium and copper 6-methylpicolinate complexes used spectroscopy for structural and supramolecular interaction studies (García et al., 2016). These analyses are crucial in understanding the physical and chemical properties of the complexes formed with 6-Hydroxy-3-methylpicolinic acid.

Medicinal Chemistry and Biological Interactions

In medicinal chemistry, the interaction of 6-Hydroxy-3-methylpicolinic acid derivatives with biological systems has been investigated. For example, the uptake of potential anti-diabetic VIVO compounds formed by 6-methylpicolinate with red blood cells was studied to understand their mechanism in biological systems (Sanna et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZFYBWSAROMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556366 |

Source

|

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-3-methylpicolinic acid | |

CAS RN |

115185-81-4 |

Source

|

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)

![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)